Potassium;7-bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylate
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Overview
Description
Potassium;7-bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a bromine atom at the 7th position, a heptylfuran group at the 2nd position, and a carboxylate group at the 4th position The potassium ion is associated with the carboxylate group, forming a salt
Preparation Methods
The synthesis of potassium;7-bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents . Another method involves the use of microwave-assisted, one-pot-three-component reactions, which have been shown to be efficient for the synthesis of quinoline derivatives . Industrial production methods may involve large-scale synthesis using these or similar techniques, optimized for yield and purity.
Chemical Reactions Analysis
Potassium;7-bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can be performed using nucleophiles such as amines or thiols.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon-carbon bonds.
Common reagents and conditions for these reactions include the use of palladium catalysts, boron reagents, and various solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Potassium;7-bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or coatings
Mechanism of Action
The mechanism of action of potassium;7-bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and heptylfuran group may enhance the compound’s binding affinity and specificity. The carboxylate group, associated with the potassium ion, may facilitate the compound’s solubility and transport within biological systems .
Comparison with Similar Compounds
Potassium;7-bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylate can be compared with other quinoline derivatives, such as:
Fluorinated Quinolines: These compounds have enhanced biological activity due to the presence of fluorine atoms.
Chloroquinolines: These compounds are known for their antimalarial properties.
Nitroquinolines: These compounds have applications in the synthesis of dyes and pigments.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
potassium;7-bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO3.K/c1-2-3-4-5-6-7-15-9-11-20(26-15)19-13-17(21(24)25)16-10-8-14(22)12-18(16)23-19;/h8-13H,2-7H2,1H3,(H,24,25);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYJYVOQHXXGFQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(O1)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrKNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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